Biliverdin Ix Gamma Chromophore Biliverdin Ix Gamma Chromophore
Brand Name: Vulcanchem
CAS No.: 20890-42-0
VCID: VC14474087
InChI: InChI=1S/C33H34N4O6/c1-7-20-16(3)24(13-26-18(5)22(32(42)36-26)9-11-30(38)39)34-28(20)14-25-17(4)21(8-2)29(35-25)15-27-19(6)23(33(43)37-27)10-12-31(40)41/h7-8,13-15,34-35H,1-2,9-12H2,3-6H3,(H,37,43)(H,38,39)(H,40,41)
SMILES:
Molecular Formula: C33H34N4O6
Molecular Weight: 582.6 g/mol

Biliverdin Ix Gamma Chromophore

CAS No.: 20890-42-0

Cat. No.: VC14474087

Molecular Formula: C33H34N4O6

Molecular Weight: 582.6 g/mol

* For research use only. Not for human or veterinary use.

Biliverdin Ix Gamma Chromophore - 20890-42-0

Specification

CAS No. 20890-42-0
Molecular Formula C33H34N4O6
Molecular Weight 582.6 g/mol
IUPAC Name 3-[5-[[5-[[5-[[4-(2-carboxyethyl)-3-methyl-5-oxopyrrol-2-yl]methylidene]-3-ethenyl-4-methylpyrrol-2-ylidene]methyl]-3-ethenyl-4-methyl-1H-pyrrol-2-yl]methylidene]-4-methyl-2-oxopyrrol-3-yl]propanoic acid
Standard InChI InChI=1S/C33H34N4O6/c1-7-20-16(3)24(13-26-18(5)22(32(42)36-26)9-11-30(38)39)34-28(20)14-25-17(4)21(8-2)29(35-25)15-27-19(6)23(33(43)37-27)10-12-31(40)41/h7-8,13-15,34-35H,1-2,9-12H2,3-6H3,(H,37,43)(H,38,39)(H,40,41)
Standard InChI Key UUFLRMFQCAHBMM-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)NC1=CC2=C(C(=C(N2)C=C3C(=C(C(=CC4=NC(=O)C(=C4C)CCC(=O)O)N3)C)C=C)C)C=C)CCC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

BGC (C₃₃H₃₄N₄O₆) has a molecular weight of 582.65 g/mol and adopts a cyclic helical conformation in its protein-bound state . The chromophore’s four pyrrole rings are arranged in a Z,Z,Z configuration, with syn,syn,syn conformations stabilizing its interaction with binding pockets (Figure 1) . Unlike biliverdin IXα, which features a linear structure, BGC’s gamma isomer forms a closed macrocycle due to intramolecular hydrogen bonding between the propionate groups at positions C8 and C12 .

Table 1: Key Chemical Properties of BGC

PropertyValue
Molecular FormulaC₃₃H₃₄N₄O₆
Monoisotopic Mass582.2478 Da
Predicted LogP3.2 ± 0.5
UV-Vis Absorption (λₘₐₓ)375 nm (in protein complex)
Fluorescence Emission675 nm (upon UV excitation)

Spectroscopic Profile

Biological Roles and Protein Interactions

Role in Insect Physiology

BGC serves as the prosthetic group in BBP, a lipocalin-family protein secreted by Pieris brassicae larvae. The protein-chromophore complex accumulates in the insect’s hemolymph, where it protects tissues from photodamage by absorbing UV radiation . Structural analysis (PDB: 1BBP) reveals that BBP forms a calyx-shaped homotetramer, with each subunit harboring one BGC molecule in a hydrophobic cleft . The chromophore’s non-covalent binding mode—mediated by van der Waals contacts and π-stacking with Trp36 and Phe50—contrasts with covalent linkages seen in phytochromes .

Adaptive Significance

The evolutionary selection of BGC over other biliverdin isomers in insects likely stems from its superior photostability. Molecular dynamics simulations suggest that the gamma isomer’s cyclic structure minimizes oxidative degradation by reducing exposure of reactive methine bridges . This adaptation enables Pieris larvae to thrive in high-UV environments, paralleling the UV-protective role of sandercyanin-biliverdin complexes in walleye fish .

Pharmacological and Toxicological Profile

ADMET Predictions

Despite its experimental status, BGC’s pharmacokinetic properties have been computationally modeled (Table 2) . The compound shows moderate intestinal absorption (81.2% probability) but poor blood-brain barrier penetration (51.1%) . CYP450 inhibition assays predict weak interactions with CYP2C9 and CYP1A2, suggesting a low risk of drug-drug interactions .

Table 2: Predicted ADMET Properties of BGC

ParameterPrediction
Human Intestinal AbsorptionHigh (81.2%)
Blood-Brain Barrier PenetrationLow (51.1%)
CYP2C9 InhibitionModerate (54.8% probability)
Ames Test (Mutagenicity)Negative (73.2%)
hERG InhibitionWeak (99.5% probability)

Toxicity and Biodegradation

Structural Insights from Crystallography

Binding Pocket Architecture

The 2.0 Å resolution structure of BBP (PDB: 1BBP) reveals a β-barrel fold with eight antiparallel strands enclosing the BGC molecule . Key interactions include:

  • Hydrogen bonds between the chromophore’s propionates and Ser89/Asn93 side chains.

  • Hydrophobic stacking of pyrrole rings against Phe50 and Trp36.

  • A water-mediated hydrogen bond network stabilizing the tetrapyrrole’s lactam moiety .

Conformational Dynamics

Upon UV irradiation, BGC undergoes a syn to anti rotation at the C10 methine bridge, shortening the distance between pyrroles A and D from 4.2 Å to 3.8 Å . This distortion triggers a conformational change in BBP’s loop regions (residues 45–55), potentially facilitating photoprotective energy dissipation .

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